Indeno[2,1-b]pyran, 9-(1-acenaphthylenyl)-4-methyl-2-phenyl-
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Overview
Description
Indeno[2,1-b]pyran, 9-(1-acenaphthylenyl)-4-methyl-2-phenyl- is a complex organic compound that belongs to the class of heterocyclic compounds known as indenopyrans. These compounds are characterized by a fused ring system consisting of an indene and a pyran unit.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indeno[2,1-b]pyran, 9-(1-acenaphthylenyl)-4-methyl-2-phenyl- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of acenaphthylene with 4-methyl-2-phenylindene in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene .
Industrial Production Methods
Industrial production of indeno[2,1-b]pyran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Indeno[2,1-b]pyran, 9-(1-acenaphthylenyl)-4-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions include oxidized derivatives (e.g., ketones, carboxylic acids), reduced derivatives (e.g., alcohols), and substituted derivatives with various functional groups .
Scientific Research Applications
Indeno[2,1-b]pyran, 9-(1-acenaphthylenyl)-4-methyl-2-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of indeno[2,1-b]pyran, 9-(1-acenaphthylenyl)-4-methyl-2-phenyl- involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s unique structure allows it to engage in specific interactions with proteins, nucleic acids, or other biomolecules, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Indeno[2,1-b]pyrylium: Similar in structure but contains a pyrylium ring instead of a pyran ring.
Indeno[1,2-c]pyran: Another indenopyran derivative with a different ring fusion pattern.
Benzo[b]indeno[2,1-e]pyran: Contains a benzene ring fused to the indene and pyran units.
Uniqueness
Indeno[2,1-b]pyran, 9-(1-acenaphthylenyl)-4-methyl-2-phenyl- is unique due to its specific substitution pattern and the presence of both acenaphthylene and phenyl groups. This unique structure imparts distinct photophysical and chemical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
62225-21-2 |
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Molecular Formula |
C31H20O |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
9-acenaphthylen-1-yl-4-methyl-2-phenylindeno[2,1-b]pyran |
InChI |
InChI=1S/C31H20O/c1-19-17-27(20-9-3-2-4-10-20)32-31-28(19)23-14-5-6-15-24(23)30(31)26-18-22-13-7-11-21-12-8-16-25(26)29(21)22/h2-18H,1H3 |
InChI Key |
ZNAQAZRGLJSVGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C(=C2OC(=C1)C4=CC=CC=C4)C5=CC6=CC=CC7=C6C5=CC=C7 |
Origin of Product |
United States |
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